molecular formula C20H25ClN4O2 B4934534 N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea

N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea

Cat. No. B4934534
M. Wt: 388.9 g/mol
InChI Key: WXRANZACJABBIT-UHFFFAOYSA-N
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Description

N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as CDM-1, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to a class of compounds known as piperazine derivatives, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of CDM-1 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
CDM-1 has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDM-1 is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, its solubility in water is limited, which can make it challenging to use in certain experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on CDM-1. One area of focus could be the development of new formulations that increase its solubility in water, which would make it easier to use in experiments and potentially in clinical settings. Another area of research could be the identification of biomarkers that predict response to CDM-1 treatment, which would help to optimize its use in cancer therapy. Finally, further studies could be conducted to elucidate the mechanism of action of CDM-1, which would provide insights into its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of CDM-1 involves the reaction of 2-chloro-5-methoxybenzaldehyde with piperazine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

CDM-1 has been studied extensively for its potential applications in the treatment of cancer. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth of tumor xenografts in animal models.

properties

IUPAC Name

1-[2-[4-(2-chloro-5-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-27-17-7-8-18(21)19(15-17)25-13-11-24(12-14-25)10-9-22-20(26)23-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRANZACJABBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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